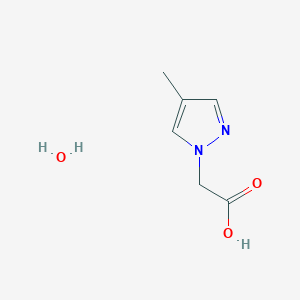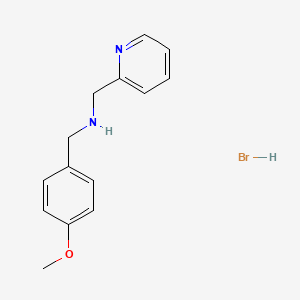
(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide
Overview
Description
(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide, also known as MPB, is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of benzylamines and has been used in various biochemical and physiological studies.
Mechanism of Action
The exact mechanism of action of (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and a sigma-1 receptor agonist. This results in the modulation of various signaling pathways and cellular functions.
Biochemical and Physiological Effects:
(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which is a well-studied target in neuroscience research. (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for the use of (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide in scientific research. One area of interest is the potential use of (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide in the treatment of psychiatric disorders such as depression and anxiety. (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide has also been found to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases. Further studies are needed to explore the full potential of (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide in these areas. Additionally, the development of new derivatives of (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide with improved solubility and bioavailability may expand its applications in various research fields.
Conclusion:
In conclusion, (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is a promising compound that has shown potential in various scientific research studies. Its ability to interact with different biological targets and modulate various signaling pathways makes it a valuable tool in neuroscience and pharmacology research. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Scientific Research Applications
(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide has been used in various scientific research studies due to its ability to interact with different biological targets. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide has also been found to interact with the sigma-1 receptor, which is involved in the regulation of cellular functions such as ion transport and protein synthesis.
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.BrH/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13;/h2-9,15H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZNONNSUZLBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



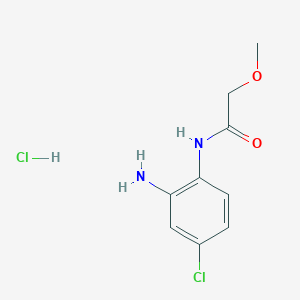
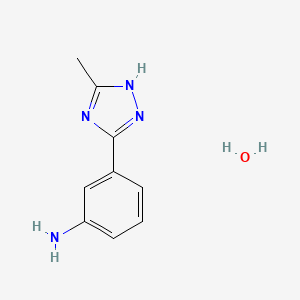
![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432140.png)
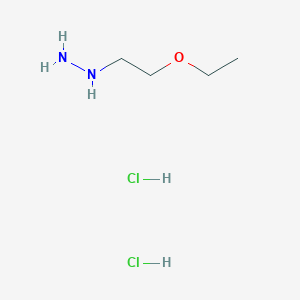
![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432142.png)




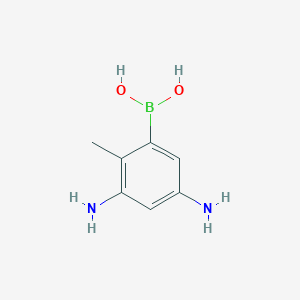
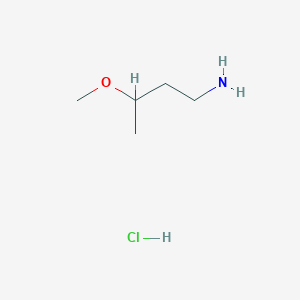
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)

